Computed Lipophilicity (XLogP3) Versus Pridinol and Biperiden: A Proxy for Membrane Permeability and CNS Penetration
XLogP3, a consensus logP prediction algorithm, estimates the lipophilicity of the target compound at 5.2, which is 1.1 log units higher than the symmetric alpha,alpha-diphenyl analog pridinol (XLogP3 = 4.1) and 1.5 log units higher than the alpha-bicycloheptenyl analog biperiden (XLogP3 = 3.7) [1]. This substantial increase reflects the added phenyl ring in the biphenyl moiety and predicts enhanced passive membrane permeability but potentially altered CNS partitioning.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | 5.2 |
| Comparator Or Baseline | Pridinol: 4.1; Biperiden: 3.7 |
| Quantified Difference | +1.1 vs. Pridinol; +1.5 vs. Biperiden |
| Conditions | Consensus logP computation using PubChem XLogP3 algorithm (version 2021). |
Why This Matters
A logP difference of >1 unit typically translates to a 10-fold change in partition coefficient, meaning this compound's membrane transit kinetics and off-target tissue distribution profile cannot be extrapolated from pridinol or biperiden; procurement for ADME studies requires this exact structure.
- [1] PubChem. (2026). XLogP3 computed descriptor values for CID 3039661 (5.2), CID 4926 (4.1), and CID 2381 (3.7). View Source
